molecular formula C31H40N2O7 B12037343 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12037343
M. Wt: 552.7 g/mol
InChI Key: HFUGISMHNOHLNW-ORIPQNMZSA-N
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Description

5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, ethoxy, and morpholinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Hydroxy and Ethoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions, using reagents like ethyl iodide and sodium hydroxide.

    Attachment of the Isobutoxy and Methylbenzoyl Groups: This step might involve Friedel-Crafts acylation reactions, using reagents like isobutyryl chloride and aluminum chloride.

    Addition of the Morpholinyl Propyl Group: This can be achieved through nucleophilic substitution reactions, using reagents like 4-morpholinepropyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.

    Substitution: The ethoxy and morpholinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it can be used to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and ethoxy groups can form hydrogen bonds with active sites, while the morpholinyl group can enhance binding affinity through hydrophobic interactions. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl ring.

    5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-piperidinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a piperidinyl group instead of a morpholinyl group.

Uniqueness

The presence of both ethoxy and morpholinyl groups in this compound provides unique chemical properties, such as enhanced solubility and specific binding interactions, which are not present in the similar compounds listed above.

This detailed overview should provide a comprehensive understanding of 5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C31H40N2O7

Molecular Weight

552.7 g/mol

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H40N2O7/c1-5-39-26-18-22(7-10-25(26)34)28-27(29(35)24-9-8-23(17-21(24)4)40-19-20(2)3)30(36)31(37)33(28)12-6-11-32-13-15-38-16-14-32/h7-10,17-18,20,28,34-35H,5-6,11-16,19H2,1-4H3/b29-27+

InChI Key

HFUGISMHNOHLNW-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCN4CCOCC4)O

Origin of Product

United States

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